molecular formula FH8N2O3P B080836 Diammonium monofluorophosphate CAS No. 14312-45-9

Diammonium monofluorophosphate

Cat. No.: B080836
CAS No.: 14312-45-9
M. Wt: 134.05 g/mol
InChI Key: SAEOCANGOMBQSP-UHFFFAOYSA-N
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Description

Diammonium monofluorophosphate is a compound that is a phosphate group with one oxygen atom substituted with a fluoride atom . It is also known as Ammonium Monofluorophosphate .


Synthesis Analysis

The synthesis of this compound involves various processes. One study shows that PXRD is an excellent technique for quantitative phase analysis to determine the presence and amount of phosphate contamination in diammonium hydrogen phosphate samples .


Molecular Structure Analysis

The structure-activity of diammonium hydrogen orthophosphate is optimized using the density functional theory method using B3PW91/6-31++G (d, p) set. Hydrogen bonding interactions are confirmed by Natural Bonding orbitals (NBO) Analysis. The frontier molecular orbital analysis provided electron transport in the molecule .


Chemical Reactions Analysis

During a systematic study of monofluorophosphates, i.e., compounds comprising the tetrahedral anion PO3F2−, twelve, for the most part new, compounds were obtained from aqueous solutions . Another study shows that PXRD is an excellent technique for quantitative phase analysis to determine the presence and amount of phosphate contamination in diammonium hydrogen phosphate samples .


Physical And Chemical Properties Analysis

The physical form in which a fertilizer is produced is of considerable importance, both agronomically and in regard to satisfactory handling, transport, storage, and finally application to the field . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation). Therefore, the chemistry of a biomaterial directly contributes to its interaction with biological environments .

Mechanism of Action

Monofluorophosphate is an anion with the formula PO3F2−, which is a phosphate group with one oxygen atom substituted with a fluoride atom. The charge of the ion is −2. The ion resembles sulfate in size, shape, and charge, and can thus form compounds with the same structure as sulfates . Its mechanism of action involves the deposition of a stable acid-resistant tooth surface coating, which comprises calcium fluoride generated via the actions of SnF2 on apatite, and its transformation to fluorapatite, processes involving the exchange of F− ‘ligands’ from Sn(II) to Ca2+ .

Safety and Hazards

Specific hazards arising from the chemical include not inhaling explosion and combustion gases. Hazardous combustion products are none. Explosive properties and oxidizing properties are not applicable. Special protective equipment and precautions for fire-fighters include using suitable breathing apparatus . The product is not classified as dangerous according to OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

Monofluorophosphate is an anion with the formula PO3F2−, which is a phosphate group with one oxygen atom substituted with a fluoride atom. The charge of the ion is −2. The ion resembles sulfate in size, shape, and charge, and can thus form compounds with the same structure as sulfates . Aqueous solutions of diammonium hydrogen phosphate (DAP) have been recently proposed for consolidation of archeological bones, as an alternative to traditional products .

Properties

IUPAC Name

diazanium;fluoro-dioxido-oxo-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/FH2O3P.2H3N/c1-5(2,3)4;;/h(H2,2,3,4);2*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEOCANGOMBQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].[NH4+].[O-]P(=O)([O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

FH8N2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001021845
Record name Phosphorofluoridic acid, ammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14312-45-9, 66115-19-3
Record name Ammonium monofluorophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014312459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorofluoridic acid, ammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMMONIUM MONOFLUOROPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS46648QNC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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